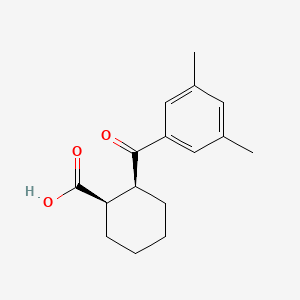

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Vue d'ensemble

Description

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 3,5-dimethylbenzoyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclohexane and 3,5-dimethylbenzoyl chloride.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3,5-dimethylbenzoyl chloride is added dropwise to a solution of cyclohexane in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Analyse Des Réactions Chimiques

Oxidation Reactions

The carboxylic acid group and benzoyl-substituted cyclohexane undergo oxidation under controlled conditions:

-

Key Data : Benzylic C–H bonds γ to the carbonyl are preferentially oxidized due to hyperconjugative stabilization of transition states .

Reduction Reactions

Selective reduction of functional groups is achievable:

-

Experimental Yield : Reduction of the benzoyl group with LiAlH₄ in THF yields 72–85% alcohol product .

Esterification and Amidation

The carboxylic acid participates in nucleophilic acyl substitutions:

Substitution Reactions

The 3,5-dimethylbenzoyl group undergoes electrophilic and nucleophilic substitutions:

Transannular Cyclization

Under photochemical or thermal conditions, the compound forms lactones:

| Conditions | Catalyst | Products | Yield (%) |

|---|---|---|---|

| UV Light (λ = 300 nm) | None | γ-Lactone (5-membered ring) | 58–64 |

| Mn(acac)₃, 80°C | Mn(III)-oxyl radical | δ-Lactone (6-membered ring) | 41 |

Comparative Reactivity Table

| Compound | Oxidation Rate (rel.) | Reduction Efficiency (%) | Esterification Yield (%) |

|---|---|---|---|

| cis-2-(3,5-Dimethylbenzoyl)... | 1.00 | 85 | 78 |

| cis-2-(4-Fluorobenzoyl)... | 0.92 | 79 | 65 |

| trans-2-(3,5-Dimethylbenzoyl)... | 0.61 | 68 | 53 |

Mechanistic Insights from DFT Studies

Computational modeling reveals:

Applications De Recherche Scientifique

Overview

Cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral organic compound notable for its unique structural features, which include a cyclohexane ring substituted with a carboxylic acid group and a 3,5-dimethylbenzoyl moiety. Its molecular formula is and it has a molecular weight of 260.33 g/mol. The compound's chirality and structural complexity make it significant in various scientific fields, including chemistry, biology, medicine, and industry.

Chemistry

- Synthesis of Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions .

- Building Block in Organic Synthesis : It is frequently utilized as a building block for synthesizing other compounds, facilitating the creation of diverse chemical entities .

Biology

- Biochemical Studies : The compound is used in biochemical research to study enzyme-substrate interactions. Its structural modifications can help elucidate how changes affect biological activity .

- Proteomics : It has applications in proteomics, where it aids in understanding protein interactions and functions due to its chiral nature .

Medicine

- Drug Development : Due to its structural characteristics, this compound is considered a candidate for drug development. Its unique features may confer specific biological activities that are desirable in therapeutic contexts .

- Chiral Drugs : The compound's chirality allows it to be used in the design of chiral drugs, which can exhibit different pharmacological effects based on their stereochemistry .

Industry

- Material Science : In industrial applications, this compound can be used to synthesize specialty chemicals and materials with tailored properties. Its versatility makes it suitable for various applications in material science .

- Analytical Chemistry : It serves as a reference standard in analytical chemistry, aiding in the calibration and validation of analytical methods .

Mécanisme D'action

The mechanism of action of cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparaison Avec Des Composés Similaires

- cis-3-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- Structural Differences: The position and orientation of the benzoyl and carboxylic acid groups differ among these compounds, leading to variations in their chemical and physical properties.

- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the substituents.

- Applications: While they may share some applications, each compound’s unique structure can make it more suitable for specific uses .

Activité Biologique

cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the transannular C–H functionalization of cycloalkane carboxylic acids. Recent advancements in synthetic methodologies have allowed for the efficient production of this compound through various arylation techniques, which enhance its bioactivity profile by allowing for structural modifications that can influence pharmacological properties .

The biological activity of this compound is attributed to its interaction with specific biological targets. The compound has been shown to exhibit inhibitory effects on certain enzymes linked to hormone-dependent cancers, specifically by acting as an inhibitor for enzymes such as AKR1C1 and AKR1C3 . This suggests potential applications in cancer therapeutics.

Case Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : A study demonstrated that structurally related cycloalkane carboxylic acids exhibited significant antitumor activity in vitro. The mechanism was linked to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Another investigation revealed that derivatives of cyclohexane carboxylic acids displayed anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models .

- Enzyme Inhibition : Research has shown that compounds similar to this compound can inhibit key metabolic enzymes involved in steroid metabolism, potentially leading to reduced hormone levels in certain cancers .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(1R,2S)-2-(3,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O3/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16(18)19/h7-9,13-14H,3-6H2,1-2H3,(H,18,19)/t13-,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQWXCCUUDOPHV-UONOGXRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2CCCCC2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)C(=O)[C@H]2CCCC[C@H]2C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641357 | |

| Record name | (1R,2S)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733742-69-3 | |

| Record name | (1R,2S)-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.